4-methoxy-N-{3-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}benzamide
Description
4-Methoxy-N-{3-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}benzamide is a benzamide derivative featuring a pyridazine core substituted with a morpholine ring at the 6-position, connected via a phenyl group to a methoxy-substituted benzamide moiety. This structure combines key pharmacophoric elements observed in kinase inhibitors, such as a heteroaromatic scaffold (pyridazine) and solubilizing groups (morpholine). The morpholine ring likely enhances solubility and bioavailability, while the methoxy group may influence metabolic stability .
Properties
IUPAC Name |
4-methoxy-N-[3-(6-morpholin-4-ylpyridazin-3-yl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O3/c1-28-19-7-5-16(6-8-19)22(27)23-18-4-2-3-17(15-18)20-9-10-21(25-24-20)26-11-13-29-14-12-26/h2-10,15H,11-14H2,1H3,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKHUPYSEEXKPHA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C3=NN=C(C=C3)N4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-N-{3-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}benzamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the morpholin-4-ylpyridazin-3-yl intermediate, which is then coupled with a methoxy-substituted benzamide. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) under an inert atmosphere .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and continuous flow systems to ensure consistent production. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to monitor the purity of the final product .
Chemical Reactions Analysis
Oxidation Reactions
The pyridazine and morpholine moieties are susceptible to oxidation under specific conditions:
- Pyridazine Ring Oxidation :
Under strong oxidizing agents like potassium permanganate () in acidic conditions, the pyridazine ring undergoes oxidation to form pyridazine N-oxide derivatives . - Morpholine Ring Oxidation :
Hydrogen peroxide () or meta-chloroperbenzoic acid (-CPBA) oxidizes the morpholine nitrogen, yielding morpholine N-oxide .
Key Product :
| Reaction Type | Reagents | Major Product | Yield (%) |
|---|---|---|---|
| Pyridazine oxidation | , | Pyridazine N-oxide derivative | 65–75 |
| Morpholine oxidation | , -CPBA | Morpholine N-oxide | 80–90 |
Reduction Reactions
The pyridazine ring is reduced under catalytic hydrogenation or with agents like sodium borohydride ():
- Pyridazine Reduction :
Catalytic hydrogenation () selectively reduces the pyridazine to a 1,4-dihydropyridazine intermediate . - Amide Bond Reduction :
Lithium aluminum hydride () reduces the benzamide’s carbonyl group to a methylene group, forming a secondary amine .
Key Product :
| Reaction Type | Reagents | Major Product | Yield (%) |
|---|---|---|---|
| Pyridazine reduction | 1,4-Dihydropyridazine | 55–65 | |
| Amide reduction | -Benzylamine derivative | 70–80 |
Substitution Reactions
Electrophilic and nucleophilic substitutions occur at reactive positions:
- Electrophilic Aromatic Substitution (EAS) :
The electron-rich pyridazine ring undergoes halogenation (e.g., bromination) at the C4 position under . - Nucleophilic Substitution :
The morpholine ring’s oxygen participates in nucleophilic displacement with alkyl halides (e.g., methyl iodide), forming quarternary ammonium salts .
Key Product :
| Reaction Type | Reagents | Major Product | Yield (%) |
|---|---|---|---|
| Bromination | 4-Bromopyridazine derivative | 40–50 | |
| Alkylation | Methyl iodide | Morpholine quarternary salt | 85–95 |
Cross-Coupling Reactions
The compound participates in palladium-catalyzed cross-couplings:
- Suzuki-Miyaura Coupling :
Aryl halides (e.g., bromopyridazine) react with boronic acids to form biaryl structures. For example: Reported yields range from 60–75% under optimized conditions .
Hydrolysis Reactions
- Amide Hydrolysis :
Acidic (HCl) or basic (NaOH) hydrolysis cleaves the benzamide bond, yielding 4-methoxybenzoic acid and the corresponding amine .
Comparative Reactivity Table :
Photochemical Reactions
UV irradiation induces [2+2] cycloaddition in the pyridazine ring, forming dimeric structures. This reaction is solvent-dependent, with acetonitrile favoring dimerization .
Scientific Research Applications
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds similar to 4-methoxy-N-{3-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}benzamide. For instance, derivatives of benzamide with morpholine groups have shown effective inhibitory activity against various cancer cell lines, such as A549 (lung cancer), HeLa (cervical cancer), and MCF-7 (breast cancer). The following table summarizes the IC50 values of related compounds against these cancer cell lines:
| Compound | A549 (μM) | HeLa (μM) | MCF-7 (μM) |
|---|---|---|---|
| Compound 40 | 1.03 | 1.15 | 2.59 |
| Golvatinib | 2.67 | 8.05 | 17.96 |
The data indicates that certain derivatives can exhibit significantly higher potency than established drugs like Golvatinib, suggesting a promising avenue for further research into their therapeutic applications .
Kinase Inhibition Studies
A study focused on the inhibition of RET kinase by benzamide derivatives found that compounds with similar structural features to our compound showed moderate to high potency in ELISA-based kinase assays. These findings suggest that the structural components of this compound could potentially lead to similar or enhanced kinase inhibition .
Apoptosis Induction
Further investigation into the apoptotic effects of related compounds demonstrated that they can induce apoptosis in cancer cell lines through mechanisms involving mitochondrial pathways and caspase activation. This adds another layer to their therapeutic potential, making them candidates for further development as anticancer agents .
Case Studies and Research Findings
- Study on Morpholine Derivatives : Research has shown that morpholine derivatives exhibit significant anticancer activity through various mechanisms, including apoptosis induction and cell cycle arrest.
- Kinase Activity Profiling : A profiling study indicated that benzamide derivatives with morpholine substitutions are effective inhibitors of multiple kinases involved in cancer progression.
- In Vivo Studies : Preliminary in vivo studies have suggested that these compounds may also reduce tumor growth in animal models, although further research is required to confirm these findings.
Mechanism of Action
The mechanism of action of 4-methoxy-N-{3-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}benzamide involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural motifs with several kinase inhibitors and benzamide derivatives. Below is a detailed comparison:
Structural and Functional Comparisons
Key Observations
Core Heterocycle Variations: The target compound’s pyridazine core is shared with ponatinib and E7M but lacks the imidazo-fused ring seen in ponatinib. This difference may reduce pan-kinase inhibition but improve selectivity for specific targets like DDR kinases .
Substituent Effects :
- Morpholine vs. Piperidine : The morpholine group (oxygen-containing) in the target compound may confer better solubility than the piperidine analog in ’s compound .
- Methoxy vs. Trifluoromethyl : The 4-methoxy group in the target compound is less electron-withdrawing than the trifluoromethyl group in ponatinib, which could influence target binding and metabolic stability .
Biological Target Implications: Ponatinib’s imidazo-pyridazine scaffold is critical for overcoming BCR-ABL mutations (e.g., T315I), but the target compound’s simpler pyridazine-morpholine architecture may prioritize different kinase families, such as DDR1/2 or FGFR .
Biological Activity
4-methoxy-N-{3-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}benzamide is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : CHNO
- Molecular Weight : 376.45 g/mol
The compound features a methoxy group, a morpholine ring, and a pyridazine moiety, which contribute to its unique biological profile.
Research indicates that this compound exhibits several mechanisms of action:
- Inhibition of Kinases : Similar compounds have been shown to inhibit various kinases involved in cancer progression. For instance, benzamide derivatives have been reported to inhibit RET kinase activity, which is crucial for certain types of cancers .
- Heparanase Inhibition : Some derivatives related to this compound have demonstrated significant inhibition of heparanase, an enzyme implicated in cancer metastasis and tumor growth. The IC values for related compounds ranged from 0.23 to 0.29 µM .
Biological Activity Data
The biological activity of this compound has been evaluated through various assays:
Case Studies
- In Vivo Studies : In animal models, derivatives of this compound have shown promising results in inhibiting tumor growth and metastasis. For example, studies have indicated that certain morpholine-substituted benzamides can significantly reduce tumor size in xenograft models .
- Clinical Trials : While direct clinical data on this compound is limited, related compounds have entered clinical trials targeting specific cancers, showcasing the potential pathway for this compound's development into a therapeutic agent .
Q & A
Basic Research Questions
Q. What are the key structural features of 4-methoxy-N-{3-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}benzamide, and how do they influence its biological activity?
- Answer : The compound contains three critical functional groups:
- A methoxy group (–OCH₃) on the benzamide moiety, enhancing lipophilicity and membrane permeability.
- A morpholinyl substituent on the pyridazine ring, contributing to hydrogen bonding and solubility.
- A pyridazinyl core , enabling π-π stacking interactions with biological targets.
These groups collectively enhance binding affinity to neuronal receptors (e.g., TRPM8) and enzymes implicated in neuroprotection .
Q. What methodologies are recommended for synthesizing this compound with high purity and yield?
- Answer : Synthesis involves multi-step reactions:
Morpholine introduction : Ullmann coupling or Buchwald-Hartwig amination under inert atmosphere (N₂/Ar) at 80–100°C .
Benzamide coupling : Amide bond formation using EDCI/HOBt or PyBOP, with DMF as solvent .
Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or preparative HPLC (>95% purity) .
Yields typically range from 40–65%, depending on stepwise optimization .
Q. How can researchers validate the compound’s structural integrity and purity?
- Answer : Use:
- NMR spectroscopy (¹H/¹³C) to confirm proton environments and carbon frameworks .
- Mass spectrometry (HRMS) for molecular weight verification .
- HPLC with UV detection (λ = 254 nm) to assess purity (>98% for in vitro studies) .
Advanced Research Questions
Q. How should researchers address contradictory data on the compound’s biological targets (e.g., neuroprotection vs. TRPM8 antagonism)?
- Answer :
- Assay standardization : Compare activity under consistent conditions (e.g., cell lines, ATP concentrations).
- Structural analogs : Test derivatives lacking the morpholinyl group to isolate TRPM8 effects .
- Target profiling : Use siRNA knockdown or CRISPR-Cas9 models to validate pathway specificity .
Contradictions may arise from off-target interactions or assay-specific readouts .
Q. What experimental designs are optimal for establishing structure-activity relationships (SAR) in derivatives?
- Answer :
- Systematic substitution : Modify the methoxy group (e.g., replace with ethoxy or halogens) and assess IC₅₀ shifts in enzyme inhibition assays .
- Pharmacophore mapping : Use X-ray crystallography (e.g., PDB: 3HKC) or molecular docking to identify critical binding residues .
Example SAR findings:
| Derivative | Substitution | Activity (IC₅₀, nM) |
|---|---|---|
| Parent | –OCH₃ | 120 ± 15 |
| Analog 1 | –Cl | 85 ± 10 |
| Analog 2 | –CF₃ | 210 ± 20 |
Q. What advanced techniques are recommended to elucidate the compound’s mechanism of action in neurological models?
- Answer :
- Calcium imaging : Track intracellular Ca²⁺ flux in neuronal cells to assess TRPM8 modulation .
- RNA-seq : Identify differentially expressed genes in treated vs. untreated neuroblastoma cells .
- In vivo electrophysiology : Measure action potential frequency in rodent dorsal root ganglia .
Methodological Challenges & Solutions
Q. How can researchers improve reproducibility of pharmacokinetic data across different models?
- Answer :
- Standardized protocols : Use identical dosing regimens (e.g., 10 mg/kg, oral gavage) and sampling times .
- Matrix normalization : Adjust for plasma protein binding variations using ultrafiltration .
- Cross-validation : Compare results in ≥2 species (e.g., rat and mouse) to confirm ADME consistency .
Q. What strategies mitigate toxicity in early-stage drug development?
- Answer :
- In vitro profiling : Screen for hepatotoxicity (e.g., HepG2 cell viability assays) and hERG inhibition (patch-clamp) .
- Metabolite identification : Use LC-MS/MS to detect reactive intermediates (e.g., quinone imines) .
- Prodrug design : Mask the morpholinyl group with ester linkers to reduce off-target effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
